molecular formula C18H17N3O5S B2872791 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide CAS No. 874806-34-5

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide

Cat. No. B2872791
CAS RN: 874806-34-5
M. Wt: 387.41
InChI Key: UPNFXSMYWAYTFN-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide-derived compounds have been synthesized and characterized, with specific studies focusing on their transition metal complexes. For instance, sulfonamide ligands and their metal complexes with cobalt(II), copper(II), nickel(II), and zinc(II) were synthesized, characterized, and their structures deduced from various spectral and analytical methods. The nature of bonding and structural determinations were supported by X-ray diffraction methods, revealing complex geometries and contributing to the understanding of sulfonamide derivatives in coordination chemistry (Chohan & Shad, 2011).

Biological Activities

The research into sulfonamide derivatives extends into their biological activities, with studies evaluating their antibacterial, antifungal, and cytotoxic properties. These compounds have demonstrated moderate to significant antibacterial activity against various strains and good antifungal activity, suggesting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Molecular Interactions and Polymorphism

Investigations into the polymorphism of aromatic sulfonamides, particularly with fluorine substitutions, have provided insights into how small modifications can affect the crystalline forms of these compounds. This research has implications for understanding drug formulations and the development of materials with specific physical properties (Terada et al., 2012).

Chemical Reactions and Catalysis

Sulfonamide compounds have also been explored for their roles in catalysis and chemical reactions. For example, the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation demonstrates the versatility of sulfonamide derivatives in facilitating complex chemical transformations (Xu et al., 2010).

properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-12-16(17(22)21(2)18(20)23)27(24,25)19-13-8-10-15(11-9-13)26-14-6-4-3-5-7-14/h3-11,16,19H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMMDLZQWJPNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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